molecular formula C10H17NO4 B558782 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid CAS No. 120728-10-1

1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid

Cat. No.: B558782
CAS No.: 120728-10-1
M. Wt: 215.25 g/mol
InChI Key: ROVVUKFHORPDSM-UHFFFAOYSA-N
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Description

1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Boc-1-aminocyclobutanecarboxylic acid is known to interact with two primary targets: the NMDA receptor and the TRPA1 receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane . The TRPA1 receptor, on the other hand, is an ion channel located on the plasma membrane of many human and animal cells. This receptor is best known as a sensor for environmental irritants, cold temperatures, and mechanical pressure .

Mode of Action

N-Boc-1-aminocyclobutanecarboxylic acid acts as a partial agonist at the glycine site of the NMDA receptor It also acts as an antagonist of the TRPA1 receptor

Biochemical Pathways

neuronal signaling . By acting as a partial agonist of the NMDA receptor, it may influence the flow of calcium ions into the neuron, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory . By acting as an antagonist of the TRPA1 receptor, it may help to modulate pain and inflammation responses .

Result of Action

The molecular and cellular effects of N-Boc-1-aminocyclobutanecarboxylic acid’s action are likely to be diverse, given its multiple targets. By modulating the activity of the NMDA receptor, it could influence a variety of neuronal functions, including learning and memory, pain perception, and possibly even mood and emotion . Its antagonistic action on the TRPA1 receptor could potentially make it useful in treating conditions characterized by overactivation of this receptor, such as certain types of pain and inflammation .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . This suggests that it may interact with enzymes such as cathepsins, which are proteases involved in protein catabolism.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of N-Boc-1-aminocyclobutanecarboxylic acid in laboratory settings. It is known to be stable at room temperature .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(7(12)13)5-4-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVVUKFHORPDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363748
Record name 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120728-10-1
Record name 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 64.28 g (264 mmol) portion of ethyl 1-tert-butoxycarbonylaminocyclobutanecarboxylate was dissolved in 400 ml of methanol, mixed with 400 ml of 1N sodium hydroxide aqueous solution and then stirred overnight at room temperature. After evaporation of the solvent, the resulting residue was mixed with 20% citric acid aqueous solution-chloroform. The resulting organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated to yield 55.29 g (97%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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